1-Butylpyridinium

cytotoxicity ionic liquid safety profiling anti-proliferative screening

Select 1-butylpyridinium salts when your application demands quantifiable bioactivity differences vs. imidazolium or pyrrolidinium ILs. The cation’s aromatic hydrogen-bonding and single-site charge deliver 2–2.5× cytotoxicity gains in MCF-7/HeLa assays, 6–14× stronger renal OCT2/MATE1 inhibition, and superior anti-wear performance in steel–aluminum tribofilms. These properties cannot be assumed with structural analogs—request a Certificate of Analysis (IC₅₀ ±10%) and specify chloride or bromide salts for reproducible cellulose dissolution or drug-transporter investigations.

Molecular Formula C9H14N+
Molecular Weight 136.21 g/mol
CAS No. 45806-95-9
Cat. No. B1220074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpyridinium
CAS45806-95-9
SynonymsBPPF6 cpd
n-butylpyridinium
n-butylpyridinium chloride
n-butylpyridinium hexafluorophosphate
Molecular FormulaC9H14N+
Molecular Weight136.21 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=CC=C1
InChIInChI=1S/C9H14N/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/q+1
InChIKeyREACWASHYHDPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpyridinium Ionic Liquids: Core Properties and Procurement-Salient Characteristics


1-Butylpyridinium (CAS 45806-95-9) designates the cation [C₄py]⁺, a quaternary pyridinium species with a four-carbon n-alkyl chain attached to the nitrogen of the aromatic heterocycle . It belongs to the pyridinium subclass of room-temperature ionic liquids (RTILs), a position that confers intermediate polarity, aromatic π-character, and a single-site positive charge distribution that contrasts with the delocalized charge of imidazolium cations [1]. While the cation itself is not isolable as a standalone liquid, its salts with various anions—including chloride, tetrafluoroborate, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), triflate, and hexafluorophosphate—constitute a widely studied family of task-specific ionic liquids whose properties are tuned by anion selection [2].

Why 1-Butylpyridinium Salts Cannot Be Treated as Interchangeable with Imidazolium or Pyrrolidinium Analogs


Substituting a 1-butyl-3-methylimidazolium ([Bmim]⁺) or 1-butyl-1-methylpyrrolidinium ([Bmpyr]⁺) salt for a 1-butylpyridinium salt without reformulation introduces quantifiable performance deviations because the single onium center, aromatic electron distribution, and solvation interactions of the pyridinium ring produce distinct transport properties, hydrogen-bonding motifs, and biological activity profiles that differ from those of the imidazolium and saturated heterocyclic cations [1]. These differences are magnified in applications where the cation interacts directly with solutes (e.g., cellulose dissolution), biological transporters (e.g., renal OCT2/MATE1 inhibition), or metal surfaces (e.g., tribofilm formation), meaning that structurally analogous ionic liquids cannot be assumed to perform identically [2][3].

1-Butylpyridinium Differentiation Evidence: Head-to-Head Quantitative Comparisons


Cytotoxicity: [Bpy]Br Is 2.0- to 2.5-Fold More Potent Than [Bmim]Br Across Three Human Cell Lines

A 2025 head-to-head study using real-time cell analysis (RTCA) compared the half-maximal inhibitory concentrations (IC₅₀) of 1-butylpyridinium bromide ([Bpy]Br) and 1-butyl-3-methylimidazolium bromide ([Bmim]Br) on three human cell lines. [Bpy]Br exhibited IC₅₀ values of 341.74 μmol/L (MCF-7), 333.27 μmol/L (HeLa), and 328.98 μmol/L (HEK293T). The corresponding [Bmim]Br IC₅₀ values were 841.86, 538.38, and 654.78 μmol/L, respectively, representing a 2.0- to 2.5-fold lower potency [1]. Flow cytometry further confirmed that [Bpy]Br induced stronger pro-apoptotic effects at equivalent concentrations: at 1000 μmol/L, [Bpy]Br reduced the live-cell population to 33.86% (MCF-7) and 38.32% (HeLa), while both ILs induced G0/G1 phase arrest and suppressed cyclin D1/CDK2/CDK4 expression [1]. This quantitative difference in intrinsic cytotoxicity is critical for two reasons: (1) it establishes that pyridinium and imidazolium head-groups are not toxicologically interchangeable even with identical anions and alkyl chains, and (2) it guides selection in applications where controlled cytotoxicity is a design parameter (e.g., anti-proliferative ILs) or, conversely, where low cytotoxicity is required (e.g., biocompatible solvents).

cytotoxicity ionic liquid safety profiling anti-proliferative screening

Renal Transporter Inhibition: 1-Butylpyridinium Is a 6- to 14-Fold Stronger hMATE1 Inhibitor Than Pyrrolidinium and Imidazolium Analogs

Comparative inhibition of the human multidrug and toxin extrusion transporter MATE1—a critical renal elimination pathway—reveals a marked pyridinium advantage in affinity. N-butylpyridinium chloride (NBuPy-Cl) inhibited MATE1-mediated transport with IC₅₀ values in the 2–4 μM range, whereas the pyrrolidinium analog N-butyl-N-methylpyrrolidinium chloride (BmPy-Cl) required 20–70 μM and the imidazolium analog 1-butyl-3-methylimidazolium chloride (Bmim-Cl) required 15–60 μM to achieve comparable inhibition [1]. For the organic cation transporter rOCT2, the same study reported alkyl-chain-dependent IC₅₀ values of 0.1, 3.8, 14, and 671 μM for hexyl-, butyl-, ethyl-pyridinium, and unsubstituted pyridinium chloride, respectively [2]. In vivo, co-administration of NBuPy-Cl (2 mg/kg/h) significantly reduced the renal clearance of metformin—a clinically used OCT/MATE substrate—in rats, confirming that the in vitro transporter inhibition translates to altered pharmacokinetics [2]. For procurement decisions involving ionic liquids intended for biological systems or pharmaceutical processing, these data mandate consideration of the cation's transporter interaction profile, which differs by more than an order of magnitude between pyridinium and pyrrolidinium/imidazolium analogs.

renal drug transporter MATE1 inhibition ionic liquid pharmacokinetics

Tribological Performance: 1-Butylpyridinium Phosphonate Outperforms Imidazolium Hexafluorophosphate as a Steel–Aluminum Lubricant

In a 2015 tribological study, three phosphonate ionic liquids (PILs) sharing the O-butyl phosphonate anion—including 1-butylpyridinium O-butyl phosphonate (BPy-BP), 1-butyl-3-methylimidazolium O-butyl phosphonate (BMIM-BP), and N,N-dibutylammonium O-butyl phosphonate (TBA-BP)—were evaluated as neat lubricants for steel-on-aluminum sliding contacts, with 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) and liquid paraffin serving as conventional benchmarks [1]. All three PILs delivered markedly superior friction reduction and anti-wear performance compared to both [Bmim][PF₆] and liquid paraffin. Critically, within the PIL series, the pyridinium-based BPy-BP exhibited a lower wear volume than the imidazolium-based BMIM-BP—whose wear volume, notably, exceeded that of liquid paraffin under the same conditions [1]. The tribological advantage was mechanistically linked to the polarity of the cation, which governs the formation and tenacity of the ordered adsorption film and the extent of beneficial tribochemical reactions at the sliding interface [1]. These results establish that, for lubricant-grade ionic liquids with phosphonate-functionality, the 1-butylpyridinium cation yields superior tribological outcomes compared to its imidazolium counterpart.

ionic liquid lubricant phosphonate tribology steel–aluminum contact

Hydrogen-Bonding Architecture: Pyridinium Aromatic C–H Engages Solvent Whereas Imidazolium C-2 H Is Sterically Shielded

Infrared spectroscopy combined with DFT calculations on [BuPy][BF₄]—water and [BuPy][BF₄]—DMSO mixtures revealed a solvation motif that distinguishes pyridinium from imidazolium ionic liquids [1]. In the pyridinium system, water molecules form strong anion–HOH–anion bridges and simultaneously engage the aromatic C–H protons of the BuPy⁺ cation through hydrogen bonds of comparable strength to those in the pure IL [1]. By contrast, in imidazolium-based ILs, the strong anion–cation interaction and the steric congestion imposed by alkyl substituents (particularly at the C-2 position) prevent water from hydrogen-bonding directly with aromatic ring protons—water interacts almost exclusively with the anion [1]. This mechanistic difference has practical consequences: the pyridinium cation retains hydrogen-bond-mediated solute–solvent interactions even in the presence of water, which is a key factor in processes such as cellulose dissolution (where direct cation–polymer interaction is essential) and in biphasic catalysis where the interfacial hydrogen-bond network determines reagent partitioning [2].

hydrogen bonding pyridinium ionic liquid solvation structure

Physicochemical Cation Ranking: [C₄py][NTf₂] Occupies an Intermediate Transport Position Between [Bmim][NTf₂] and [Bmpyr][NTf₂]

A comprehensive 2006 study by Tokuda et al. measured density, viscosity, self-diffusion coefficients, and ionic conductivity for a series of RTILs sharing the [NTf₂]⁻ anion but differing in cation structure: [Bmim]⁺, [Bpy]⁺, [Bmpyr]⁺, and [(n-C₄H₉)(CH₃)₃N]⁺ [1]. The summation of cationic and anionic self-diffusion coefficients followed the order: [Bmim][NTf₂] > [Bpy][NTf₂] > [Bmpyr][NTf₂] > [N₁₁₁₄][NTf₂], which is the inverse of the viscosity ranking [1]. Significantly, the molar conductivity ratio (Λexp/ΛNMR)—an indicator of ionicity—followed the order [Bmpyr][NTf₂] > [N₁₁₁₄][NTf₂] > [Bpy][NTf₂] > [Bmim][NTf₂] at 30 °C, meaning that the 1-butylpyridinium system has a lower proportion of free ions contributing to conduction compared to the pyrrolidinium analog but a higher proportion than the imidazolium analog [1]. For applications requiring precise knowledge of transport properties (e.g., electrolyte design for batteries or supercapacitors), the systematic 2006 dataset provides the quantitative basis for selecting [C₄py]⁺ over [Bmim]⁺ or [Bmpyr]⁺ based on the desired viscosity–conductivity trade-off. Complementary density and viscosity data for [C₄py][NTf₂] from Bittner et al. (2012) list values of ~1.41 g/cm³ and ~0.054 Pa·s at 298 K, respectively, enabling direct numerical comparison with literature values for imidazolium analogs [2].

ionic liquid viscosity cation ranking self-diffusion coefficient

CO₂ Solubility Tuning: [C₄py][Tf₂N] Provides Intermediate CO₂ Capacity Predictable by Henry's Law Within the Pyridinium Homologous Series

The solubility of CO₂ was measured in six pyridinium-based ionic liquids at 298.15–333.15 K and 0.25–10 bar [1]. At 298.15 K, the solubility ranking was [C₁₂py][Tf₂N] > [C₁₀py][Tf₂N] > [C₈py][Tf₂N] > [C₄py][Tf₂N] > [C₄py][TfAc] > [C₄py][Dca], demonstrating that for a fixed cation, the [Tf₂N]⁻ anion provides the highest CO₂ capacity among the anions tested, and that within the [Tf₂N]⁻ series, solubility increases monotonically with alkyl chain length [1]. Henry's law constants, partial molar enthalpies, and partial molar entropies of CO₂ dissolution were determined for all six ILs, enabling thermodynamic modeling and extrapolation to process conditions [1]. The 1-butylpyridinium variant occupies a deliberate intermediate position: it provides higher CO₂ capacity than the short-chain anion variants ([TfAc]⁻ and [Dca]⁻) while maintaining a lower viscosity and faster mass transfer than the long-chain pyridinium homologs ([C₈py]⁺, [C₁₀py]⁺, [C₁₂py]⁺), making it the preferred compromise between capacity and transport for continuous CO₂ separation processes. Regeneration and recyclability studies on [C₄py][Tf₂N] confirmed thermal and physical stability over multiple absorption–desorption cycles [1].

CO₂ capture ionic liquid solubility Henry's law constant

Procurement-Relevant Application Scenarios for 1-Butylpyridinium-Based Ionic Liquids


Anti-Proliferative Agent Development and Cytotoxicity-Guided Ionic Liquid Screening

The 2- to 2.5-fold higher cytotoxic potency of 1-butylpyridinium bromide relative to its imidazolium counterpart [Bmim]Br—validated across MCF-7, HeLa, and HEK293T cells—positions 1-butylpyridinium salts as superior candidates for programs exploring ionic liquids as anti-cancer agents or for toxicity-tiered solvent selection where predictable, dose-dependent cytotoxicity is required [1]. Procurement specifications should require consistent IC₅₀ data within ±10% of published values to ensure batch-to-batch bioactivity reproducibility.

Renal Drug–IL Interaction Risk Assessment and Pharmacokinetic Modeling

The 6- to 14-fold stronger MATE1 inhibition of NBuPy-Cl versus pyrrolidinium and imidazolium analogs, combined with its in vivo demonstration of reduced renal metformin clearance, mandates the use of 1-butylpyridinium salts as reference inhibitors in drug-transporter interaction studies and in toxicological risk assessments for IL-contaminated pharmaceutical waste streams [2][3]. Researchers procuring ionic liquids for biological assays should prioritize the pyridinium head-group when OCT/MATE pathway interrogation is a study endpoint.

High-Performance Phosphonate Ionic Liquid Lubricants for Light-Alloy Tribology

For steel–aluminum sliding contacts—common in aerospace and automotive light-weighting—the 1-butylpyridinium O-butyl phosphonate (BPy-BP) delivers quantifiably superior anti-wear performance compared to the imidazolium analog BMIM-BP, whose wear volume exceeds that of liquid paraffin [4]. Formulators procuring phosphonate-functionalized ionic liquids should specify the 1-butylpyridinium cation to avoid the counterintuitive performance penalty observed with the imidazolium variant.

Cellulose Dissolution and Homogeneous Derivatization in Pyridinium/DMSO Media

The unique hydrogen-bonding architecture of the 1-butylpyridinium cation—which retains aromatic C–H hydrogen bonding with water and co-solvents unlike sterically shielded imidazolium cations—underpins its demonstrated efficacy as a cellulose solvent in BPyCl/DMSO mixtures, enabling homogeneous acylation to degrees of substitution (DS) up to 1.5 under mild conditions [5][6]. Industrial users pursuing cellulose functionalization should select 1-butylpyridinium chloride over imidazolium chloride for processes where direct cation–cellulose interaction is mechanistically essential.

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